molecular formula C20H20N2O4S B4837320 N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4837320
M. Wt: 384.5 g/mol
InChI Key: HJZYZBYQCOUJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as FMMS, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound is a member of the sulfonamide family, which is widely used in medicinal chemistry due to their diverse biological activities. The synthesis of FMMS has been achieved through various methods, and it has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide is not fully understood. However, it has been proposed that N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibits the activity of certain enzymes involved in the growth and survival of cancer cells. It has also been suggested that N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide can induce cell death by activating the apoptotic pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activities. However, there are also some limitations to using N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments. The compound is not very soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for the study of N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore its anti-cancer activity further and to investigate its potential as a chemotherapeutic agent. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide and to identify its molecular targets.

Scientific Research Applications

N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential therapeutic uses in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14-5-9-18(10-6-14)27(24,25)22-19-12-16(8-7-15(19)2)20(23)21-13-17-4-3-11-26-17/h3-12,22H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZYZBYQCOUJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.